

cis-1,2,6-Trimethylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-1,2,6-Trimethylpiperazine*

Cat. No.: B586838

[Get Quote](#)

In-Depth Technical Guide: cis-1,2,6-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **cis-1,2,6-trimethylpiperazine**, including its molecular weight and formula. Due to the limited publicly available information specifically on the cis isomer of 1,2,6-trimethylpiperazine regarding its biological activity and detailed experimental protocols, this guide focuses on the fundamental physicochemical data and provides context based on related piperazine derivatives.

Core Chemical Data

The fundamental properties of 1,2,6-trimethylpiperazine have been identified. While specific experimental data for the cis isomer is scarce, the molecular formula and weight are consistent across its stereoisomers.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	PubChem
Molecular Weight	128.22 g/mol	PubChem

Synthesis and Stereochemistry

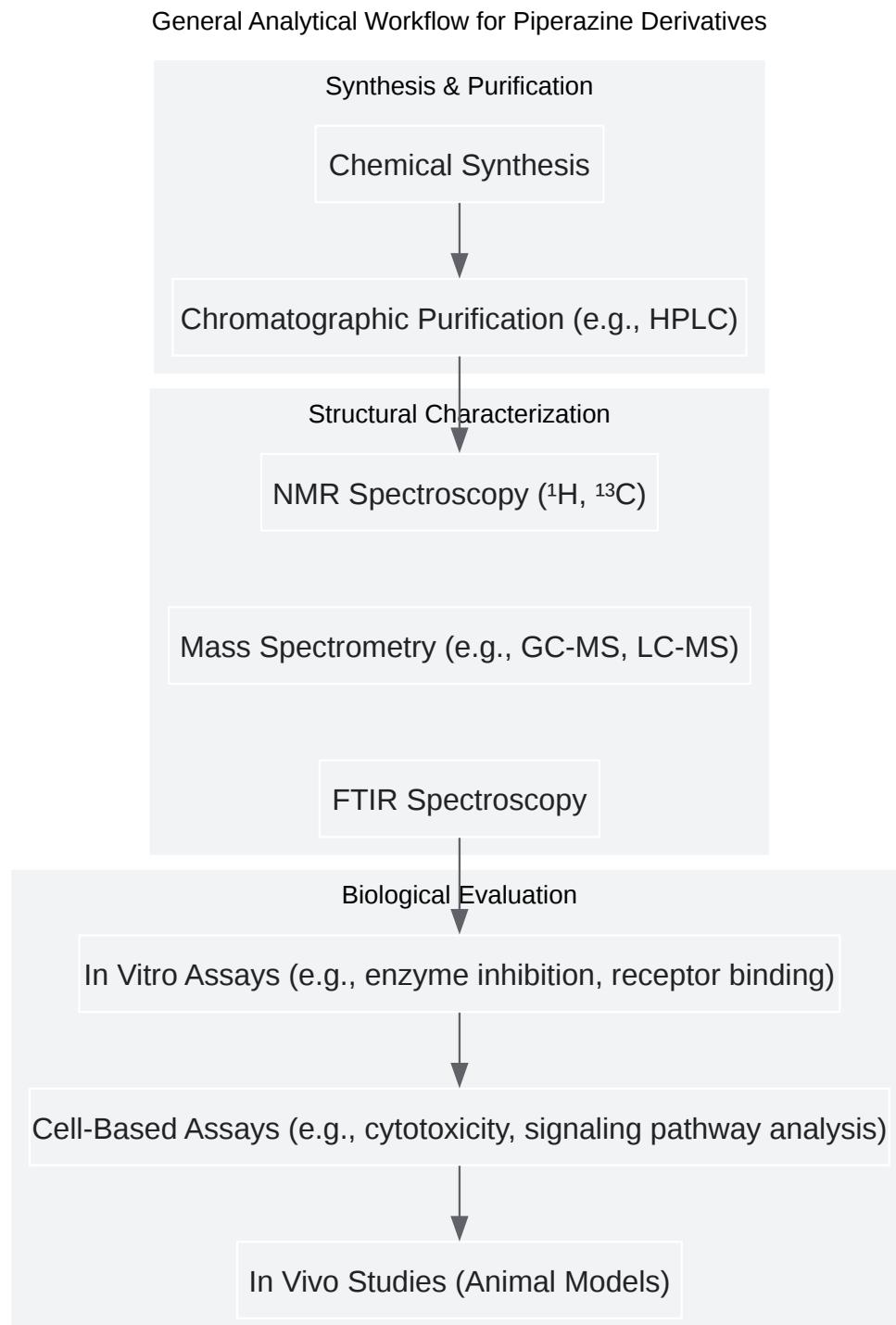
The synthesis of substituted piperazines can be complex, often resulting in a mixture of stereoisomers. The spatial arrangement of the methyl groups in 1,2,6-trimethylpiperazine gives rise to cis and trans isomers. A patented method for the selective production of the related compound, cis-2,6-dimethylpiperazine, involves the reaction of diisopropanolamine with ammonia in the presence of a hydrogenation catalyst. This suggests that stereoselective synthesis of **cis-1,2,6-trimethylpiperazine** is a critical consideration for its isolation and study.

Potential Biological Significance

Piperazine and its derivatives are a well-established class of compounds with a broad range of biological activities. They are integral to numerous approved drugs and are a focus of ongoing research in various therapeutic areas. While direct evidence for the biological activity of **cis-1,2,6-trimethylpiperazine** is not readily available in the current literature, the activities of other piperazine derivatives can offer insights into its potential applications.

General Biological Activities of Piperazine Derivatives:

- Antimicrobial and Antifungal Agents: Many piperazine analogs have demonstrated significant efficacy against various bacteria and fungi.
- Anticancer Properties: Certain piperazine derivatives have been investigated for their cytotoxic effects on tumor cells.
- Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including treatments for psychosis and depression.


The specific stereochemistry of a molecule can significantly influence its biological activity. The cis configuration of the methyl groups in 1,2,6-trimethylpiperazine would present a unique three-dimensional structure to biological targets, potentially leading to novel pharmacological profiles compared to its trans counterpart or other piperazine derivatives.

Experimental Considerations

Due to the lack of specific published experimental protocols for **cis-1,2,6-trimethylpiperazine**, researchers should consider general methodologies for the analysis and evaluation of

piperazine compounds.

General Analytical Workflow for Piperazine Derivatives

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel piperazine derivatives.

Future Research Directions

The unique stereochemistry of **cis-1,2,6-trimethylpiperazine** warrants further investigation to elucidate its potential biological activities. Future research should focus on:

- Stereoselective Synthesis: Development of a robust and efficient method for the synthesis of the pure cis isomer.
- Structural Elucidation: Detailed characterization using advanced analytical techniques such as 2D NMR to confirm the cis configuration.
- Biological Screening: A broad-based screening approach to identify potential therapeutic targets, including but not limited to antimicrobial, anticancer, and CNS-related activities.
- Structure-Activity Relationship (SAR) Studies: Comparison of the biological activity of the cis isomer with its trans counterpart and other methylated piperazine analogs to understand the impact of stereochemistry on its pharmacological profile.

In conclusion, while specific experimental data for **cis-1,2,6-trimethylpiperazine** is currently limited, its fundamental chemical properties are established. The extensive biological activities of the broader piperazine class suggest that this specific isomer is a promising candidate for further research and drug discovery efforts.

- To cite this document: BenchChem. [cis-1,2,6-Trimethylpiperazine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586838#cis-1-2-6-trimethylpiperazine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b586838#cis-1-2-6-trimethylpiperazine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com